molecular formula C10H14N5O6P B101680 2'-Deoxyadenosine 3'-monophosphate CAS No. 15731-72-3

2'-Deoxyadenosine 3'-monophosphate

Cat. No. B101680
CAS RN: 15731-72-3
M. Wt: 331.22 g/mol
InChI Key: UEUPTUCWIHOIMK-RRKCRQDMSA-N
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Description

2’-Deoxyadenosine 3’-monophosphate, also known as deoxyadenylic acid or deoxyadenylate, is a derivative of the common nucleic acid AMP, or adenosine monophosphate . It is an adenine derivative that is important in the study of single-stranded DNA damage . It has a deoxyribose as its sugar constituent with one phosphate group attached .


Molecular Structure Analysis

The molecular formula of 2’-Deoxyadenosine 3’-monophosphate is C10H14N5O6P . It has a molecular weight of 331.22200 . The structure consists of an adenine base attached to a deoxyribose sugar, which is further linked to a monophosphate group .


Physical And Chemical Properties Analysis

2’-Deoxyadenosine 3’-monophosphate has a density of 2.17g/cm3 and a boiling point of 731.3ºC at 760mmHg . The storage temperature is recommended to be at 0°C .

Scientific Research Applications

Inhibition of Adenylate Cyclase

2'-Deoxyadenosine 3'-monophosphate (2'-deoxy-3'-AMP) has been identified as a potent inhibitor of adenylate cyclase in various rat tissues, toad erythrocytes, and mammalian cells in culture. This inhibition is reversible, noncompetitive with respect to ATP, and exhibits negative cooperativity in the presence of certain stimulators like isoproterenol. The study suggests a regulatory role of 2'-deoxy-3'-AMP in hormone action and intracellular metabolism (Sahyoun et al., 1976).

Phosphodiesterase Activity and Nucleotide Substrate Sensitivity

Research has shown that the presence of a 3'-hydroxyl moiety in the penultimate position of an oligonucleotide substrate is essential for its sensitivity to degradation by 2',5'-phosphodiesterase activity. This was demonstrated using 3'-deoxyadenosine-substituted analogs of 2-5A core 5'-monophosphate in mouse L cells, highlighting the crucial role of the 3'-hydroxyl group in nucleotide stability and degradation (Alster et al., 1986).

Gas Phase Structures of Deprotonated DNA Mononucleotides

A study on the gas phase structures of deprotonated 2'-deoxymononucleotides, including 2'-deoxyadenosine-5'-monophosphate, revealed unique spectral features allowing differentiation between various mononucleotides. These findings are crucial for understanding the physical and chemical properties of nucleotides in the gas phase and have implications in fields like mass spectrometry and nucleotide analysis (Nei et al., 2013).

Intestinal Uptake and Transport Mechanisms

A study investigating the absorption mechanism of 2'-deoxyadenosine 5'-monophosphate (dAMP) in intestinal cells found that its uptake was mediated by the human concentrative nucleoside transporter (CNT) 3 and was influenced by the presence of ecto-5'-nucleotidase/CD73. This highlights the role of dAMP and its transporters in the gastrointestinal absorption of foreign DNA ingested with food (Narumi et al., 2019).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 2’-Deoxyadenosine 3’-monophosphate . Personal protective equipment, including chemical impermeable gloves, should be used .

properties

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUPTUCWIHOIMK-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935657
Record name 9-(2-Deoxy-3-O-phosphonopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxyadenosine 3'-monophosphate

CAS RN

15731-72-3
Record name Deoxyadenosine 3′-monophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15731-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxy-3'-adenosine monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015731723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Deoxy-3-O-phosphonopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
259
Citations
N Sahyoun, CJ Schmitges, MI Siegel, P Cuatrecasas - Life Sciences, 1976 - Elsevier
… Moreover, enzymatic digestions and the lack of effect of periodate oxidation render 2'-deoxyadenosine3'-monophosphate (2'-deoxy-3'-AMP) the most likely, structure. …
Number of citations: 34 www.sciencedirect.com
N Sahyoun, CJ Schmitges, MI Siegel, P Cuatrecasas - Life Sciences, 1976 - Elsevier
A naturally occurring compound, 2'-deoxyadenosine-3'-monophosphate (2'-deoxy-3'-AMP), is a potent inhibitor (K i about 10 μM) of the adenylate cuclase activity of various rat tissues, …
Number of citations: 16 www.sciencedirect.com
D Houston, M Ohno, RA Nicholas… - British journal of …, 2006 - Wiley Online Library
Analysis of the P2Y family of nucleotide‐activated G‐protein‐coupled receptors has been compromised by the lack of selective high‐affinity, high‐specific‐radioactivity radioligands. We …
Number of citations: 46 bpspubs.onlinelibrary.wiley.com
K Pongracz, WJ Bodell - Chemical research in toxicology, 1991 - ACS Publications
2'-Deoxyadenosine 3'-phosphate was reacted with a mixture of p-benzoquinone (p-BQ) and hydroquinone in aqueous medium at pH 6, and the main product was isolated and …
Number of citations: 64 pubs.acs.org
F El Ghissassi, A Barbin, J Nair… - Chemical research in …, 1995 - ACS Publications
… -cAMP and lr/V6-etheno-2'deoxyadenosine (HPLC/fluorimetry), 3,7V4-etheno-2'-deoxycytidine (competitiveradioimmunoassay), and l,IV6-etheno-2'-deoxyadenosine 3'-monophosphate …
Number of citations: 285 pubs.acs.org
BK Takasaki, J Chin - Journal of the American Chemical Society, 1994 - ACS Publications
… 3'-dAMP (2'-deoxyadenosine 3'-monophosphate) and 5'-dAMP (2'-deoxyadenosine 5'-monophosphate) also undergo rapid cleavage under the above conditions, and their …
Number of citations: 213 pubs.acs.org
RJ Haslam, MML Davidson… - Biochemical …, 1978 - portlandpress.com
… ',5'-dideoxyadenosine and 2'-deoxyadenosine 3'-monophosphate. Kinetic studies on prostaglandin … 2'-Deoxyadenosine 3'-monophosphate did not affect the inhibition of aggregation …
Number of citations: 302 portlandpress.com
I Shoshani, G Bianchi, L Désaubry… - Archives of Biochemistry …, 2000 - Elsevier
… The type I K923A enzyme resulted in increased IC50 values, eg, >100-fold for 2 -deoxyadenosine-3 -monophosphate, but the shift diminished as the number of 3 -phosphates increased…
Number of citations: 1 www.sciencedirect.com
AM Hopwood, SE Harding… - Journal of Pharmacy and …, 1985 - academic.oup.com
… The inhibition produced by theophylline is not additive with that due to 2’-deoxyadenosine 3’monophosphate (a P-site agonist). It is sug ested that theophylline may act at the P-site to …
Number of citations: 2 academic.oup.com
SM Hecht, SD Hawrelak - Biochemistry, 1975 - ACS Publications
… 3'-monophosphate, 2'-deoxyadenosine 3'monophosphate, and adenosine were … Samples of 2'-deoxyadenosine 3'-monophosphate (2) and 2'-0-methyladenosine 3'-monophosphate (3) …
Number of citations: 8 pubs.acs.org

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